molecular formula C20H28N4O4 B14001924 2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 59886-42-9

2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14001924
CAS No.: 59886-42-9
M. Wt: 388.5 g/mol
InChI Key: SZPADLAJHTVKFF-UHFFFAOYSA-N
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Description

2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features both aziridine and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One possible synthetic route could involve the initial formation of the cyclohexa-2,5-diene-1,4-dione core, followed by the introduction of aziridine and piperidine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and product consistency. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The aziridine rings can be reduced to form amines.

    Substitution: The aziridine and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the aziridine rings could produce diamines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme mechanisms.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.

    Industry: Used in the development of advanced materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its ability to interact with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites on proteins or DNA, leading to cross-linking and disruption of normal cellular functions. This property is particularly useful in medicinal chemistry for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: Lacks the piperidine groups, making it less versatile in terms of chemical reactivity.

    3,6-Bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Lacks the aziridine groups, reducing its potential for forming covalent bonds with biological molecules.

Uniqueness

2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both aziridine and piperidine functional groups, which confer a wide range of chemical reactivity and potential applications. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

CAS No.

59886-42-9

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H28N4O4/c25-13-3-1-5-23(11-13)17-15(21-7-8-21)20(28)18(16(19(17)27)22-9-10-22)24-6-2-4-14(26)12-24/h13-14,25-26H,1-12H2

InChI Key

SZPADLAJHTVKFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C(=O)C(=C(C2=O)N3CC3)N4CCCC(C4)O)N5CC5)O

Origin of Product

United States

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